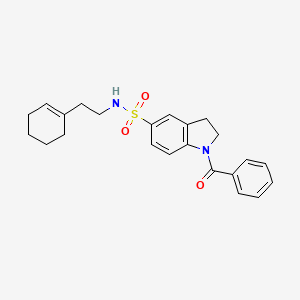
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide, also known as BHIEIS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHIEIS is a sulfonamide derivative of indoline, a heterocyclic compound that has been extensively studied for its biological activities. BHIEIS has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and proteasome. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. This compound has been studied for its potential use in the treatment of viral infections by inhibiting the activity of viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to exhibit various biological activities, making it a promising compound for scientific research. However, this compound has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide. One potential area of research is the development of this compound as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the synthesis of this compound derivatives may lead to the development of more potent and selective compounds for specific biological activities.
Synthesemethoden
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide can be synthesized using different methods, including the reaction of indoline-5-sulfonamide with benzoyl chloride and 2-(cyclohex-1-en-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2-(cyclohex-1-en-1-yl)ethyl)indoline-5-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-benzoyl-N-[2-(cyclohexen-1-yl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-23(19-9-5-2-6-10-19)25-16-14-20-17-21(11-12-22(20)25)29(27,28)24-15-13-18-7-3-1-4-8-18/h2,5-7,9-12,17,24H,1,3-4,8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZWSPNFXDPQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7718873.png)
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-4-methylbenzenesulfonamide](/img/structure/B7718881.png)
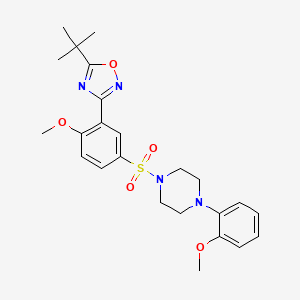
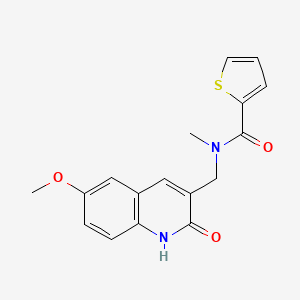
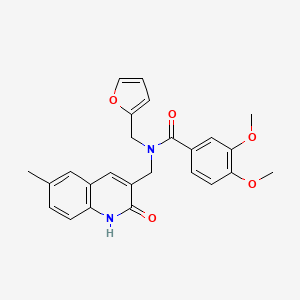
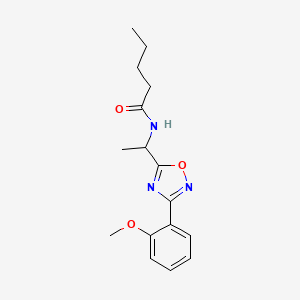
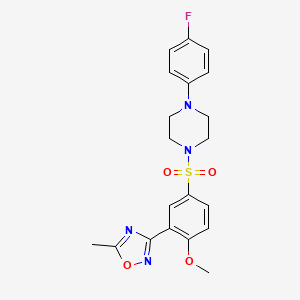
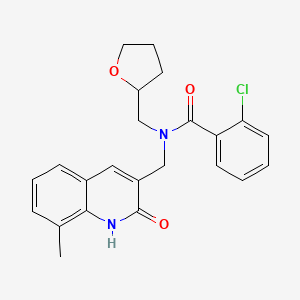
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)

![4-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718919.png)
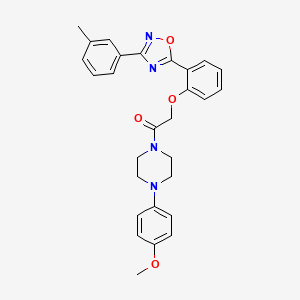
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
